
Cyclopropane, 1-methylene-2-trimethylsilyl-2-vinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropane, 1-methylene-2-trimethylsilyl-2-vinyl- is a specialized organic compound with the molecular formula C9H16Si. This compound features a cyclopropane ring substituted with a methylene group, a trimethylsilyl group, and a vinyl group. It is known for its unique reactivity and is used as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropane, 1-methylene-2-trimethylsilyl-2-vinyl- typically involves the cyclopropanation of alkenes. One common method is the reaction of vinyltrimethylsilane with diazomethane in the presence of a catalyst such as rhodium or copper. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of the intermediates involved .
Chemical Reactions Analysis
Types of Reactions
Cyclopropane, 1-methylene-2-trimethylsilyl-2-vinyl- undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It can participate in cycloaddition reactions to form larger ring systems.
Substitution Reactions: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The vinyl group can undergo oxidation to form epoxides or reduction to form alkanes.
Common Reagents and Conditions
Cycloaddition: Catalysts such as palladium or nickel are commonly used.
Substitution: Reagents like halogens or organometallic compounds are employed.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst are typical.
Major Products
The major products formed from these reactions include cyclopentanes, substituted cyclopropanes, epoxides, and alkanes, depending on the reaction conditions and reagents used .
Scientific Research Applications
Cyclopropane, 1-methylene-2-trimethylsilyl-2-vinyl- has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Its derivatives are explored for potential pharmaceutical applications due to their unique structural features.
Material Science: It is used in the development of novel materials with specific properties.
Biological Studies: Researchers use it to study the effects of cyclopropane derivatives on biological systems.
Mechanism of Action
The mechanism of action of cyclopropane, 1-methylene-2-trimethylsilyl-2-vinyl- involves its ability to undergo ring-opening reactions, which generate reactive intermediates. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds. The presence of the trimethylsilyl and vinyl groups enhances its reactivity and selectivity in these processes .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane, 1,1-dimethyl-2-methylene-: Similar in structure but lacks the trimethylsilyl group.
Cyclopropane, 2-methylene-1-pentyl-1-(trimethylsilyl)-: Similar but with a pentyl group instead of a vinyl group.
1-Cyclopentene, 3-methylene-2-trimethylsilyl-: Contains a cyclopentene ring instead of a cyclopropane ring.
Uniqueness
Cyclopropane, 1-methylene-2-trimethylsilyl-2-vinyl- is unique due to the combination of the cyclopropane ring, the methylene group, the trimethylsilyl group, and the vinyl group. This combination imparts distinct reactivity and selectivity, making it a valuable compound in various chemical transformations .
Properties
Molecular Formula |
C9H16Si |
|---|---|
Molecular Weight |
152.31 g/mol |
IUPAC Name |
(1-ethenyl-2-methylidenecyclopropyl)-trimethylsilane |
InChI |
InChI=1S/C9H16Si/c1-6-9(7-8(9)2)10(3,4)5/h6H,1-2,7H2,3-5H3 |
InChI Key |
IOAVPNSFVNGJIQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1(CC1=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


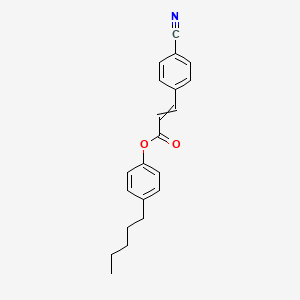

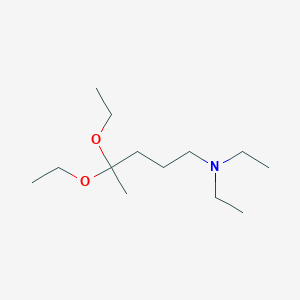
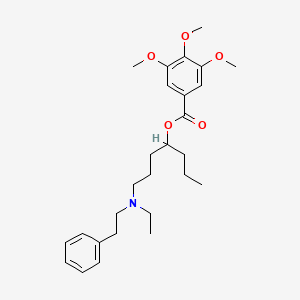

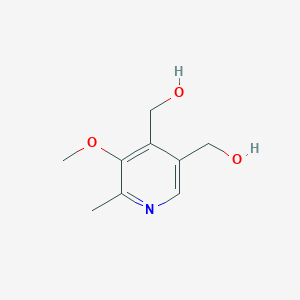
![(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide](/img/structure/B13798089.png)
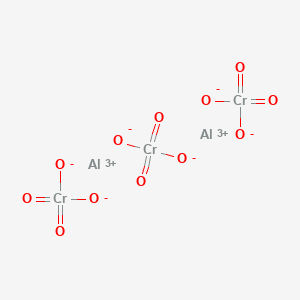

![1,5-Dithia-9-aza-spiro[5.5]undecane hydrochloride](/img/structure/B13798107.png)
![2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13798108.png)
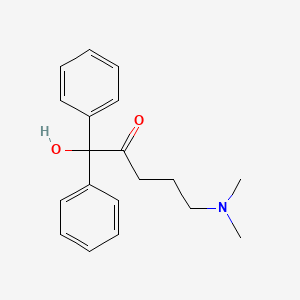
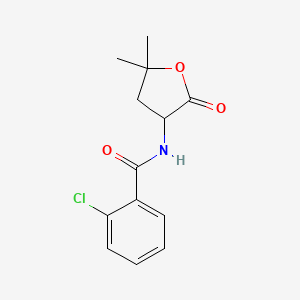
![Benzo[b]thiophene, 2-(hexylthio)-](/img/structure/B13798122.png)
